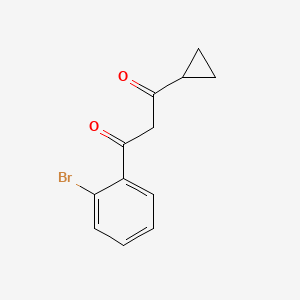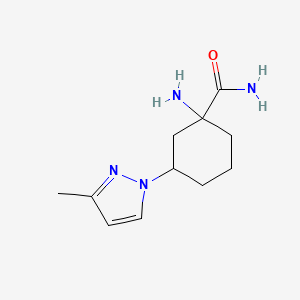
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide is a compound that features a pyrazole ring, which is a versatile scaffold in organic synthesis and medicinal chemistry. Pyrazoles are known for their structural diversity and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Métodos De Preparación
One common method involves the reaction of 3-methyl-1H-pyrazole with cyclohexanone in the presence of a suitable catalyst to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Análisis De Reacciones Químicas
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: This compound also features a pyrazole ring and is used in organic synthesis and medicinal chemistry.
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with applications in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18N4O |
|---|---|
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
1-amino-3-(3-methylpyrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-8-4-6-15(14-8)9-3-2-5-11(13,7-9)10(12)16/h4,6,9H,2-3,5,7,13H2,1H3,(H2,12,16) |
Clave InChI |
UQABNDMANWZMPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C2CCCC(C2)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


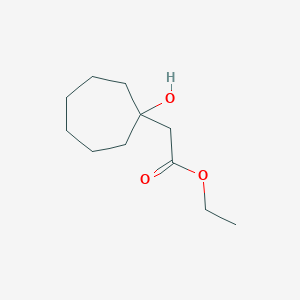
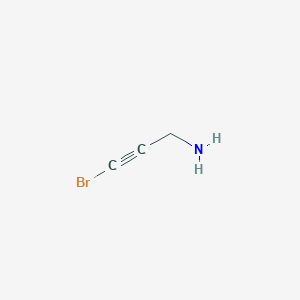
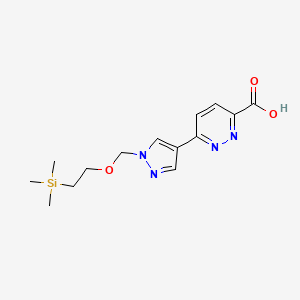

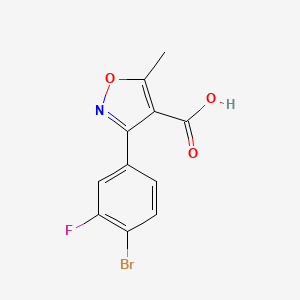
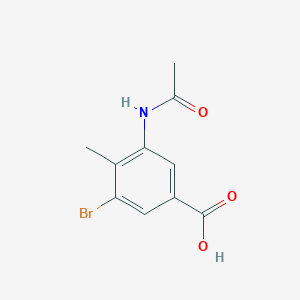
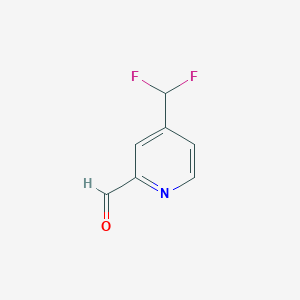
![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)
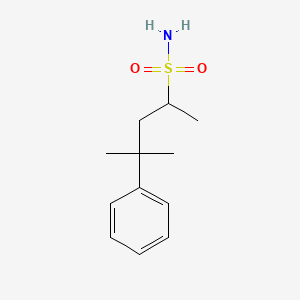
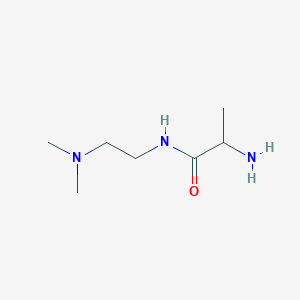


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)
